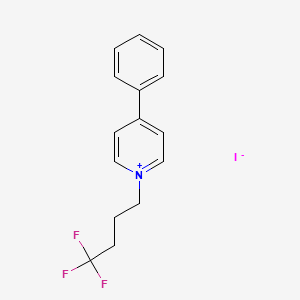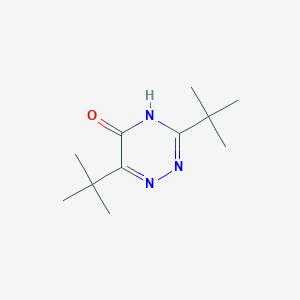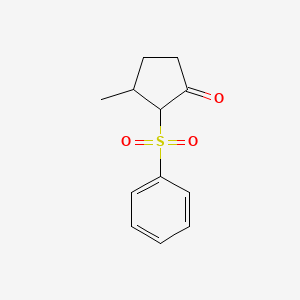
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is a chemical compound that belongs to the pyridinium class of compounds Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide typically involves the reaction of 4-phenylpyridine with 4,4,4-trifluorobutyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridinium derivatives.
Oxidation Reactions: Pyridinium N-oxide derivatives.
Reduction Reactions: Dihydropyridine derivatives.
Applications De Recherche Scientifique
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluorobutyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be used to deliver active pharmaceutical ingredients to target sites within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium, 4-phenyl-1-butyl-, iodide
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, chloride
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, bromide
Uniqueness
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is unique due to the presence of the trifluorobutyl group and the iodide ion. The trifluorobutyl group imparts unique chemical properties, such as increased lipophilicity and stability, while the iodide ion enhances its reactivity in substitution reactions. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
116319-66-5 |
|---|---|
Formule moléculaire |
C15H15F3IN |
Poids moléculaire |
393.19 g/mol |
Nom IUPAC |
4-phenyl-1-(4,4,4-trifluorobutyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H15F3N.HI/c16-15(17,18)9-4-10-19-11-7-14(8-12-19)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
Clé InChI |
FTCNZIVQGBPOJL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC(F)(F)F.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)

![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
